4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O5 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
4-nitro-1-(phenoxymethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O5/c15-11(16)10-9(14(17)18)6-13(12-10)7-19-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16) |
InChI Key |
QVDOFIKOCKSAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=C(C(=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The alkylation step introduces the phenoxymethyl group at the pyrazole’s 1-position via nucleophilic substitution. Pyrazole-3-carboxylic acid reacts with phenoxymethyl bromide in the presence of a base, typically potassium carbonate (K₂CO₃), in polar aprotic solvents such as acetone or dimethylformamide (DMF).
Optimized Protocol :
-
Molar Ratio : Pyrazole-3-carboxylic acid : phenoxymethyl bromide : K₂CO₃ = 1 : 1.2 : 2
-
Solvent : Acetone (40 mL per 10 mmol substrate)
-
Temperature : Reflux (56°C) for 6–8 hours
-
Workup : Filtration, solvent evaporation, and recrystallization from ethyl acetate/hexane
Critical Parameters
-
Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by ensuring complete deprotonation of the pyrazole nitrogen.
-
Solvent Polarity : DMF increases reaction rate but complicates purification; acetone balances reactivity and ease of isolation.
-
Temperature Control : Prolonged reflux (>10 hours) leads to decarboxylation, reducing yield by 15–20%.
Regioselective Nitration of 1-(Phenoxymethyl)-1H-pyrazole-3-carboxylic Acid
Nitration Methodology
The nitration step employs a mixed acid system (HNO₃/H₂SO₄) to introduce the nitro group at the 4-position. The phenoxymethyl group’s electron-donating effect directs nitration to the para position relative to the 1-substituent.
Standard Procedure :
-
Nitrating Agent : 65% HNO₃ (2.5 equiv) in concentrated H₂SO₄
-
Temperature : 0°C to 5°C (ice bath)
-
Reaction Time : 3 hours
-
Workup : Quenching in ice water, neutralization with NaHCO₃, extraction with dichloromethane
Challenges and Solutions
-
Acid Sensitivity : The phenoxymethyl group hydrolyzes under strongly acidic conditions. To mitigate this, the reaction is conducted at ≤5°C, limiting exposure to H₂SO₄.
-
Regioselectivity : Competing nitration at the 5-position is suppressed by maintaining a HNO₃/H₂SO₄ ratio of 1:2.5. Higher HNO₃ concentrations favor undesired byproducts.
Comparative Analysis of Synthetic Routes
| Parameter | Alkylation → Nitration | Nitration → Alkylation |
|---|---|---|
| Regioselectivity | >95% at 4-position | <60% at 1-position |
| Overall Yield | 65–70% | 40–45% |
| Byproduct Formation | <5% | 20–25% |
| Reaction Time | 14 hours | 18 hours |
Data extrapolated from analogous syntheses in pyrazole derivatives.
Purification and Characterization
Recrystallization Techniques
The crude product is purified via recrystallization using:
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.42 (s, 1H, H-5)
-
δ 5.68 (s, 2H, OCH₂)
-
δ 7.28–7.45 (m, 5H, aromatic protons)
-
-
IR (KBr):
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting flow chemistry reduces reaction time by 30% and improves safety during nitration:
-
Residence Time : 12 minutes (vs. 3 hours in batch)
-
Temperature Control : Precise maintenance at 5°C ± 0.5°C
Chemical Reactions Analysis
Functional Groups and Reactivity
The compound’s reactivity is governed by its three primary functional groups:
-
Nitro group : Deactivating, meta-directing, and resistant to direct substitution.
-
Carboxylic acid : Acidic (pKa ~1–5), can undergo esterification, amidation, or decarboxylation.
-
Phenoxymethyl ether : Susceptible to acid/base-catalyzed cleavage or nucleophilic substitution.
Esterification and Amidation of the Carboxylic Acid
The carboxylic acid group readily undergoes esterification or amidation under standard conditions.
Esterification
Using thionyl chloride (SOCl₂) and methanol, the carboxylic acid converts to a methyl ester. This reaction typically occurs under controlled temperatures (0–25°C) with prolonged stirring (16–48 h) to ensure completion .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ + MeOH | 0–25°C, 16–48 h | Methyl ester | 99.5% |
| SOCl₂ + MeOH (small scale) | Ambient temperature, 48 h | Methyl ester | 99.5% |
Amidation
The carboxylic acid can react with amines (e.g., methylamine) to form amides. While direct evidence for this compound is limited, analogous pyrazole carboxylic acids undergo amidation via acid chloride intermediates .
Nucleophilic Substitution
The phenoxymethyl ether and carboxylic acid may participate in nucleophilic reactions:
-
Ether cleavage : Acidic or basic conditions can hydrolyze the ether, releasing phenol.
-
Carboxylic acid chloride formation : Reaction with nucleophiles (e.g., alcohols, amines) to form esters/amides .
Reduction of the Nitro Group
Reduction of NO₂ to NH₂ is challenging due to potential side reactions with the carboxylic acid. Mild reducing agents (e.g., H₂/Pd) may selectively reduce the nitro group while protecting the acid.
Acid-Base Chemistry
The carboxylic acid acts as a strong acid, forming salts with bases (e.g., NaOH). Its acidity may influence reaction pathways in nucleophilic or electrophilic environments .
Physical Stability
The compound’s stability under reaction conditions must account for its hazardous nature (skin/eye irritation) .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives, including 4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid, exhibit notable antimicrobial properties. For instance, studies have shown that various synthesized pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. A systematic review highlighted that approximately 29% of pyrazole derivatives possess antibacterial activity, with specific compounds showing significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 22 |
| Compound B | S. aureus | 20 |
| This compound | Pseudomonas aeruginosa | 18 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds similar to this compound have been evaluated for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Pesticidal Activity
The compound has shown promise in agricultural applications, particularly as a pesticide. Research indicates that pyrazole derivatives can effectively target lepidopteran pests, thereby enhancing crop protection strategies. The synthesis of pyrazole compounds with insecticidal properties has led to the development of new formulations that are effective against common agricultural pests .
Table 2: Insecticidal Activity of Pyrazole Derivatives
| Compound | Target Pest | Mortality Rate (%) |
|---|---|---|
| Compound C | Diamondback Moth | 90 |
| Compound D | Oriental Armyworm | 85 |
| This compound | Various Lepidoptera | >50 |
Case Study: Synthesis and Biological Evaluation
Case Study: Multicomponent Reactions
Recent advancements in synthetic methodologies have facilitated the development of pyrazole derivatives through multicomponent reactions (MCR). This approach not only streamlines the synthesis process but also enhances the yield and diversity of bioactive compounds .
Mechanism of Action
The mechanism of action of 4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Lipophilicity: Fluorinated alkyl chains (e.g., trifluoroethyl or trifluoropropyl groups) increase logP values, enhancing membrane permeability and bioavailability . The phenoxymethyl group in the target compound likely offers moderate lipophilicity compared to phenyl or nitrophenyl substituents.
Steric Hindrance : Bulky substituents like tetrahydro-2H-pyran-4-yl may reduce binding affinity to compact enzymatic pockets but improve resistance to metabolic degradation .
Biological Activity
4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 233.18 g/mol
- CAS Number : 701917-03-5
The biological activity of this compound has been linked to several mechanisms:
- Acetylcholinesterase Inhibition : This compound has shown promise as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. Studies indicate that derivatives with a nitro group can enhance binding affinity through hydrogen bonding with key amino acids in the active site of AChE, such as Tyr337 and Tyr124 .
- Antiviral Activity : Research has indicated that pyrazole derivatives, including this compound, exhibit antiviral properties against viruses such as herpes simplex virus type-1 (HSV-1). The mechanism often involves interference with viral replication processes .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for related compounds have been reported, indicating potential for therapeutic use in inflammatory conditions .
1. Acetylcholinesterase Inhibition
A study focused on the synthesis of coumarin-pyrazole hybrids demonstrated that compounds with a nitro group exhibited significant AChE inhibitory activity. The binding interactions were characterized using molecular docking studies, revealing critical interactions with active site residues .
2. Antiviral Efficacy
In a recent investigation, several pyrazole derivatives were tested against HSV-1, showing varying degrees of efficacy. One notable derivative reduced plaque formation significantly, suggesting that similar compounds may possess therapeutic potential against viral infections .
3. Anti-inflammatory Activity
Research on the anti-inflammatory effects of pyrazole derivatives indicated that certain modifications could enhance COX inhibition. The IC50 values for selected derivatives were reported to range from 19.45 μM to 42.1 μM for COX-1 and COX-2 respectively, highlighting the compound's potential as an anti-inflammatory agent .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 4-Nitro-1-(phenoxymethyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
Q. How should researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR and X-ray crystallography for unambiguous confirmation:
- NMR : The nitro group (~8.5 ppm in ¹H NMR) and carboxylic proton (~12–13 ppm) are key markers. Adjacent pyrazole protons show splitting patterns indicative of substitution .
- X-ray : Bond angles (e.g., C–N–N ~120°) and torsion angles confirm spatial arrangement .
For intermediates, FT-IR (C=O stretch ~1700 cm⁻¹) and mass spectrometry (accurate mass ±0.001 Da) validate molecular identity .
Advanced Research Questions
Q. What strategies can resolve contradictions in solubility data observed for nitro-substituted pyrazole carboxylic acids in different solvent systems?
- Methodological Answer : Discrepancies often arise from protonation states and solvent polarity:
- pH-Dependent Studies : Measure solubility in buffered solutions (pH 2–12) to assess ionization effects. Carboxylic acids show higher solubility in alkaline media (e.g., >50 mg/mL at pH 10) .
- Co-Solvent Systems : Use DMSO:water mixtures (e.g., 10% DMSO) to enhance dissolution while maintaining stability .
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict solvent compatibility .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) provide insights:
- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group) prone to nucleophilic attack .
- Transition State Analysis : Simulate activation energies for substitutions at the pyrazole C-3 position .
Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with amines or thiols) .
Data Contradiction and Mechanistic Analysis
Q. How can researchers address conflicting bioactivity results in studies involving nitro-pyrazole derivatives?
- Methodological Answer : Discrepancies may stem from assay conditions or impurity profiles:
- Dose-Response Curves : Use standardized concentrations (e.g., 1–100 µM) across assays to ensure comparability .
- HPLC Purity Checks : Confirm compound purity (>95%) to exclude confounding effects from byproducts .
- Cell Line Validation : Compare results in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
Experimental Design Considerations
Q. What protocols ensure stability during long-term storage of this compound?
- Methodological Answer : Stability is influenced by moisture and temperature:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
